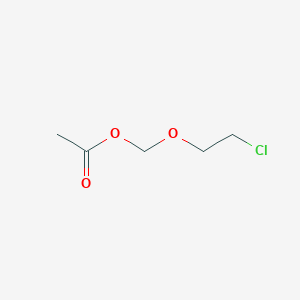

2-Chloroethoxymethyl acetate

CAS No.:

Cat. No.: VC20156503

Molecular Formula: C5H9ClO3

Molecular Weight: 152.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClO3 |

|---|---|

| Molecular Weight | 152.57 g/mol |

| IUPAC Name | 2-chloroethoxymethyl acetate |

| Standard InChI | InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3 |

| Standard InChI Key | AOZNJKVQCFCLKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCOCCCl |

Introduction

Chemical Structure and Identification

The compound’s structure typically involves an acetate group (–OOC–) attached to a methyl or ethyl chain, which is further substituted with a 2-chloroethoxy group (–OCH₂CH₂Cl). This arrangement confers reactivity to both the ester and chloroalkoxy functionalities.

Synthesis and Reaction Conditions

Ethyl 2-(2-Chloroethoxy)acetate (CAS 14258-40-3)

This compound is synthesized through nucleophilic substitution or oxidation reactions. A representative method involves:

-

Starting Material: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7).

-

Reagents: Calcium hypochlorite (Ca(ClO)₂), sodium hydrogencarbonate (NaHCO₃), and TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) catalyst.

-

Reaction Conditions:

Applications in Research and Industry

Pharmaceutical Intermediates

2-Chloroethoxymethyl acetates serve as precursors in synthesizing antihistamines and anti-allergic drugs. For example:

-

Cetirizine: A key intermediate involves reacting 2-chloroethoxy-acetic acid derivatives with piperazine derivatives .

-

Levocetirizine: The enantiomer of cetirizine, used in treating allergies, requires similar intermediates .

Antimicrobial and Anticancer Agents

Chloroalkoxy-substituted esters are explored for bioactivity. For instance:

-

Tris(2-chloroethyl)phosphate (CAS 115-96-8), though structurally distinct, demonstrates carcinogenic potential in rodent studies, highlighting the biological relevance of chloroethoxy groups .

Material Science

The compound’s ester functionality enables its use in polymer synthesis or as a solvent additive.

Research Findings and Trends

Structural Modifications

Studies explore modifying the chloroethoxy group to enhance solubility or reactivity. For example:

-

Hydrolysis: Converting esters to carboxylic acids (e.g., 2-chloroethoxy-acetic acid) for amide formation .

-

Catalytic Reactions: Use of TEMPO for oxidation steps improves yields .

Analytical Characterization

-

NMR Spectroscopy: Ethyl 2-(2-chloroethoxy)acetate shows peaks at δ 2.94 (s), 2.99 (s), 3.6 (m), 3.7 (m), 4.26 (s) ppm (CDCl₃) .

-

Elemental Analysis: Matches calculated values for C, H, and N content .

Environmental Impact

Chlorinated esters may persist in ecosystems. For instance, tris(2-chloroethyl)phosphate exhibits renal toxicity in rats and mice, underscoring the need for safe disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume